1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione
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Description
The compound appears to contain a pyridazinyl group, which is a type of heterocyclic aromatic organic compound. Pyridazines are often used in the synthesis of pharmaceuticals and other organic compounds. The compound also contains a spiro functional group, which consists of two rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spiro ring system and the introduction of the pyridazinyl group. This could potentially be achieved through a series of reactions including condensation, cyclization, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro ring system and the pyridazinyl group. The spiro ring system would likely impart a certain degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazinyl group and the spiro ring system. The pyridazinyl group could potentially undergo a variety of substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the spiro ring system could affect its polarity and solubility .Future Directions
Properties
IUPAC Name |
3'-[(6-chloropyridazin-3-yl)methyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-12-4-3-9(18-19-12)8-20-13(21)15(17-14(20)22)6-1-2-11-10(15)5-7-23-11/h3-5,7H,1-2,6,8H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQNVLXOMRPDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC4=NN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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